physical and chemical properties of 1-Bromo-2-ethoxy-3-fluorobenzene
physical and chemical properties of 1-Bromo-2-ethoxy-3-fluorobenzene
An In-depth Technical Guide to 1-Bromo-2-ethoxy-3-fluorobenzene: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-2-ethoxy-3-fluorobenzene. As a substituted aromatic halide, this compound presents a unique combination of functional groups that make it a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a robust profile. We will delve into its predicted physicochemical properties, spectroscopic signatures, reactivity, potential synthetic routes, and applications, with a focus on providing practical insights for researchers and drug development professionals.
Introduction
Substituted bromofluorobenzenes are a class of organic compounds that have garnered significant interest as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of both bromine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[2]
This guide focuses on the specific isomer, 1-Bromo-2-ethoxy-3-fluorobenzene. While data for this exact compound is scarce in publicly available literature, its structural similarity to other well-characterized bromo- and fluoro-substituted aromatics allows for a detailed and predictive analysis of its properties and behavior. This document aims to bridge the information gap by providing a thorough, experience-driven perspective on this promising synthetic intermediate.
Molecular Structure and Identifiers
The molecular structure of 1-Bromo-2-ethoxy-3-fluorobenzene consists of a benzene ring substituted with a bromine atom at position 1, an ethoxy group at position 2, and a fluorine atom at position 3.
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IUPAC Name: 1-Bromo-2-ethoxy-3-fluorobenzene
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Molecular Formula: C₈H₈BrFO
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Molecular Weight: 219.05 g/mol
Caption: 2D Structure of 1-Bromo-2-ethoxy-3-fluorobenzene.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-Bromo-2-ethoxy-3-fluorobenzene, based on data from analogous compounds.
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Appearance | Colorless to light yellow liquid | Halogenated aromatic compounds are typically liquids at room temperature unless high molecular weight or significant intermolecular forces are present.[4] |
| Boiling Point | 190 - 220 °C | Based on the boiling points of 1-bromo-3-fluorobenzene (~150 °C) and considering the addition of an ethoxy group which will increase the molecular weight and boiling point.[4] |
| Density | 1.4 - 1.6 g/mL | The density will be higher than water due to the presence of the bromine atom. For comparison, the density of 1-bromo-2,3-difluorobenzene is 1.71 g/mL.[5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The hydrophobic benzene ring and the halogen substituent lead to poor water solubility. |
| Refractive Index | 1.51 - 1.54 | Based on the refractive index of 1-bromo-2,3-difluorobenzene (1.51).[5] |
Spectroscopic Data Interpretation (Predicted)
While experimental spectra are not available, the following are the expected spectroscopic features for 1-Bromo-2-ethoxy-3-fluorobenzene:
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¹H NMR:
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Aromatic Region (δ 6.8 - 7.5 ppm): Three signals corresponding to the three aromatic protons. The signals will exhibit complex splitting patterns due to H-H and H-F couplings.
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Ethoxy Group: A quartet around δ 4.0-4.2 ppm (O-CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃), with typical coupling constants.
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¹³C NMR:
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Aromatic Region (δ 100 - 160 ppm): Six distinct signals for the aromatic carbons. The carbons attached to the electronegative F, O, and Br atoms will have characteristic chemical shifts and will show C-F coupling.
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Ethoxy Group: Two signals around δ 60-70 ppm (-OCH₂) and δ 14-16 ppm (-CH₃).
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IR Spectroscopy:
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C-H stretching (aromatic): ~3050-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2980 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-O stretching (ether): ~1050-1250 cm⁻¹
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C-F stretching: ~1000-1300 cm⁻¹
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C-Br stretching: ~500-650 cm⁻¹
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Mass Spectrometry:
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The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 218 and 220.
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Common fragmentation patterns would involve the loss of the ethoxy group, bromine, and ethylene from the ethoxy group.
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Chemical Properties and Reactivity Profile
The reactivity of the benzene ring is governed by the interplay of the electronic effects of the three substituents.
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Ethoxy Group (-OEt): A strong activating group due to the +R (resonance) effect of the oxygen lone pairs, and a weak -I (inductive) effect. It is an ortho, para-director.
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Fluorine Atom (-F): A deactivating group due to its strong -I effect, but also a +R effect from its lone pairs. It is an ortho, para-director.
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Bromine Atom (-Br): A deactivating group with a -I effect and a weaker +R effect. It is also an ortho, para-director.
The positions on the ring available for electrophilic substitution are C4, C5, and C6. The ethoxy group strongly activates the ortho (C3, which is blocked) and para (C5) positions. The fluorine and bromine atoms direct to their ortho and para positions. The overall directing effect will be a complex interplay of these influences, with the strongly activating ethoxy group likely dominating.
Caption: Directing effects of substituents on electrophilic aromatic substitution.
Potential Reactions
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Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur primarily at the C5 position, which is para to the strongly activating ethoxy group and para to the bromine atom.
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Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile site for reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based functional groups.
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Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can activate the ring towards SNAr, particularly at the positions ortho and para to it, although this is generally less facile than with stronger electron-withdrawing groups like nitro groups.
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Formation of Organometallic Reagents: The C-Br bond can be converted into an organolithium or Grignard reagent, which can then be used in a variety of subsequent reactions.
Proposed Synthetic Route
A plausible synthesis of 1-Bromo-2-ethoxy-3-fluorobenzene could start from a commercially available precursor such as 2-bromo-6-fluorophenol.
Caption: Proposed synthesis via Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 1-Bromo-2-ethoxy-3-fluorobenzene from 2-bromo-6-fluorophenol.
Materials:
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2-Bromo-6-fluorophenol
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Ethyl iodide (EtI)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard glassware for reflux and workup
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
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Stir the mixture at room temperature for 15 minutes.
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Add ethyl iodide (1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 1-Bromo-2-ethoxy-3-fluorobenzene.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained spectra with the predicted features.
Potential Applications in Research and Drug Development
1-Bromo-2-ethoxy-3-fluorobenzene is a promising building block for the synthesis of novel compounds in several areas:
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Medicinal Chemistry: The scaffold can be incorporated into larger molecules to explore structure-activity relationships. The bromine atom allows for late-stage functionalization, enabling the rapid generation of compound libraries for screening. The fluorine and ethoxy groups can modulate the pharmacokinetic properties of a drug candidate.
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Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for new pesticides and herbicides.[2]
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Materials Science: Halogenated aromatic compounds are used in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs).[1] The unique substitution pattern of this molecule could lead to materials with novel electronic and physical properties.
Safety and Handling
While a specific safety data sheet for 1-Bromo-2-ethoxy-3-fluorobenzene is not available, general precautions for handling substituted aromatic halides should be followed. Based on data for similar compounds like 1-bromo-2-chloro-3-fluorobenzene, the following hazards are likely:
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Causes skin irritation (H315) [6]
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Causes serious eye irritation (H319) [6]
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May cause respiratory irritation (H335) [6]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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PubChem. 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. [Link]
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PubChem. 1-Bromo-2-(bromomethyl)-3-fluorobenzene. National Center for Biotechnology Information. [Link]
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U.S. EPA. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). [Link]
-
Cheméo. Chemical Properties of p-Bromofluorobenzene (CAS 460-00-4). [Link]
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ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromofluorobenzene: Synthesis and Applications. [Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Hopemax. China Bromofluorobenzene Synthesis Manufacturers, Suppliers and Factory. [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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